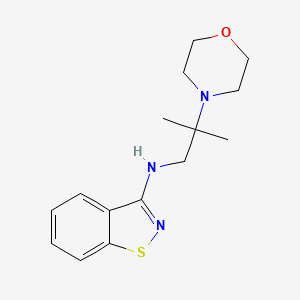
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in maintaining fluid and electrolyte balance in various tissues, including the lungs, pancreas, and sweat glands.
Mecanismo De Acción
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been shown to block the channel pore by interacting with a hydrophobic pocket located near the channel gate. This results in the inhibition of chloride secretion and the restoration of fluid and electrolyte balance in various tissues.
Biochemical and physiological effects:
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the restoration of fluid and electrolyte balance in various tissues, and the inhibition of cancer cell growth and proliferation. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has also been shown to have anti-inflammatory effects in the airways, suggesting its potential as a therapeutic agent in inflammatory lung diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has several advantages for lab experiments, including its high selectivity and potency for the CFTR chloride channel, its ability to inhibit CFTR-mediated chloride secretion in various tissues, and its potential as an anticancer agent. However, N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide research, including the development of more potent and selective CFTR inhibitors, the investigation of the molecular mechanisms underlying N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide inhibition of CFTR chloride channel, the evaluation of N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide as a therapeutic agent in animal models of CF and other diseases, and the exploration of its potential as an anticancer agent. Additionally, the development of novel drug delivery systems and formulations may enhance the bioavailability and efficacy of N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide in vivo.
Métodos De Síntesis
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide can be synthesized using various methods, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with 2-chloro-5-methylsulfonylaniline to form N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide. Another method involves the reaction of 2-fluorobenzoyl chloride with 2-chloro-5-methylsulfonylaniline in the presence of triethylamine and copper(I) iodide as a catalyst.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in CF and other diseases, including secretory diarrhea, polycystic kidney disease, and cancer. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including the airways, sweat glands, and intestines. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-21(19,20)9-6-7-11(15)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQSHOWTIJBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)

![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)


![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)

![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)